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Introduction and Clinical Context

Raltegravir potassium, marketed as Isentress, is a first-line HIV integrase strand transfer inhibitor

(INSTI) used in combination with other antiretroviral agents for treating HIV-1 infection. The oral

suspension formulation (100 mg granules per sachet) is specifically designed for pediatric populations,

particularly neonates, infants, and young children who cannot swallow solid dosage forms. This formulation

provides flexible weight-based dosing and is recommended for patients weighing between 2 kg and 20 kg

[1] [2]. The granules for oral suspension and chewable tablets have not been studied in HIV-infected

adolescents (12 to 18 years) or adults, highlighting their specialized pediatric application [2].

Raltegravir exhibits a relatively low genetic barrier to resistance, necessitating administration with two

other active antiretroviral agents to minimize virological failure and resistance development [2]. Clinical

studies have demonstrated that the oral suspension formulation is well-tolerated and shows favorable

virologic and immunologic responses in pediatric populations, with one study reporting 87.5% of subjects

achieving virologic success at Week 48 [3].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 12 Tech Support

https://www.smolecule.com/products/s548945?utm_src=pdf-body
https://www.smolecule.com/products/s548945?utm_src=pdf-interest
https://www.smolecule.com/products/s548945?utm_src=pdf-body
https://www.drugs.com/dosage/isentress.html
https://www.medicines.org.uk/emc/product/6904/smpc
https://www.medicines.org.uk/emc/product/6904/smpc
https://www.medicines.org.uk/emc/product/6904/smpc
https://pubmed.ncbi.nlm.nih.gov/26582887/
https://www.smolecule.com/products/s548945?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Formulation Composition and Physicochemical
Properties

Quantitative Composition

The raltegravir potassium oral suspension formulation has the following composition characteristics:

Component Specification

Active ingredient Raltegravir (as potassium)

Dosage form Granules for oral suspension

Content per sachet 100 mg raltegravir

Reconstituted concentration 10 mg/mL

Known excipients per sachet Up to 0.5 mg fructose, 1.5 mg sorbitol, 4.7 mg sucrose [2]

Excipient Profile and Functional Properties

The formulation includes excipients with specific functional roles in the pharmaceutical product. While the

complete excipient list is proprietary, known components include fructose, sorbitol, and sucrose as

sweetening agents, with the formulation potentially containing additional stabilizers, suspending agents, and

flavor-masking compounds [2]. Researchers should note that the presence of these excipients with known

effects should be considered during formulation development and stability testing.

Preparation Protocol

Materials and Equipment

ISENTRESS 100 mg granules for oral suspension (single-use sachet)
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Clean drinking water (10 mL per sachet)

Provided mixing cup with lid (manufacturer-supplied)
Provided dosing syringe (manufacturer-supplied)

Standard laboratory measuring cylinder
Clean glass stirring rod (optional)

Reconstitution Procedure

Water Measurement: Using the provided dosing syringe, measure exactly 10 mL of water and

transfer it to the mixing cup [1] [2].

Granule Transfer: Open a single-use sachet of ISENTRESS 100 mg granules for oral suspension and

pour the entire contents into the water in the mixing cup [2].

Mixing Process: Tightly close the mixing cup and gently swirl for 45 seconds in a circular motion to

mix the powder into a uniform suspension. Do not shake the mixture, as this may cause foaming or

inconsistent distribution [1] [2].

Quality Check: After swirling, inspect the suspension. It should appear cloudy with no visible powder

particles. If powder remains unmixed, continue gentle swirling until a uniform suspension is achieved

[2].

Stability Consideration: Administer the suspension within 30 minutes of reconstitution to ensure

dosage accuracy and stability [1].

Diagram: Oral Suspension Preparation Workflow
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Dosing and Administration Protocol

Dosing Schedule for Specific Populations

4.1.1 Neonates (Birth to 4 Weeks)

For full-term neonates from birth to 4 weeks of age, the following weight-based dosing is recommended [1]

[2]:
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Body Weight (kg) Dosing Schedule Volume (Dose)

2 to <3 kg Once daily (Birth to 1 Week) 0.4 mL (4 mg) once daily

3 to <4 kg Once daily (Birth to 1 Week) 0.5 mL (5 mg) once daily

4 to <5 kg Once daily (Birth to 1 Week) 0.7 mL (7 mg) once daily

2 to <3 kg Twice daily (1 to 4 Weeks) 0.8 mL (8 mg) twice daily

3 to <4 kg Twice daily (1 to 4 Weeks) 1.0 mL (10 mg) twice daily

4 to <5 kg Twice daily (1 to 4 Weeks) 1.5 mL (15 mg) twice daily

Critical Note: If the mother has taken ISENTRESS or ISENTRESS HD 2-24 hours before delivery, the

neonate's first dose should be administered between 24-48 hours after birth [1] [2].

4.1.2 Infants and Children (≥4 Weeks to <20 kg)

For pediatric patients at least 4 weeks of age and weighing between 3 kg and 20 kg, the following weight-

based dosing is recommended [1] [2]:

Body Weight (kg) Volume (Dose) Equivalent Dosage Frequency

3 to <4 kg 2.5 mL 25 mg Twice daily

4 to <6 kg 3.0 mL 30 mg Twice daily

6 to <8 kg 4.0 mL 40 mg Twice daily

8 to <11 kg 6.0 mL 60 mg Twice daily

11 to <14 kg 8.0 mL 80 mg Twice daily

14 to <20 kg 10.0 mL 100 mg Twice daily

Maximum Dose: The maximum recommended dose of oral suspension is 100 mg twice daily [2].
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Administration Procedure

Dose Measurement: Immediately after reconstitution, draw the prescribed dose volume into the

provided dosing syringe.

Administration: Administer the suspension orally. The preparation can be given with or without food

[2].

Post-Administration Cleaning: After each use, handwash the dosing syringe and mixing cup with

warm water and dish soap, rinse thoroughly with clean water, and allow to air dry [2].

Diagram: Patient-Specific Dosing Protocol
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Stability and Storage Considerations

Stability Profile

The raltegravir potassium oral suspension demonstrates limited stability after reconstitution and must be

administered within 30 minutes of preparation [1] [2]. This short use-time indicates the formulation's

susceptibility to degradation or physical instability in aqueous medium. Unreconstituted granules should be

stored according to manufacturer recommendations at controlled room temperature.
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Critical Storage and Handling Parameters

Parameter Specification

Reconstituted use-time ≤30 minutes

Unreconstituted storage Follow manufacturer's recommendations

Temperature considerations Room temperature storage recommended

Protection requirements Protect from moisture

Clinical and Experimental Data

Efficacy and Safety Profile

Clinical studies have demonstrated the efficacy and safety of raltegravir oral suspension in pediatric

populations:

Study Design: IMPAACT P1066 was a Phase I/II open-label multicenter trial evaluating safety,

tolerability, pharmacokinetics, and efficacy of multiple raltegravir formulations in HIV-infected youth

[3].

Dosing: The study established that 6 mg/kg per dose twice daily of raltegravir for oral suspension

provided targeted pharmacokinetic parameters (AUC₀‑₁₂hr and C₁₂hr) [3].

Efficacy: At Week 48, 87.5% of subjects achieved virologic success (HIV RNA <400 copies/mL or ≥1

log₁₀ reduction from baseline), and 45.5% had HIV RNA <50 copies/mL [3].

Immunologic Response: Mean CD4 cell increases of 527.6 cells/mm³ and 7.3% were observed at

Week 48 [3].

Safety: Through Week 48, there were limited Grade 3+ adverse events, with only two judged related to

study drug. One discontinuation occurred due to skin rash, with one event of immune reconstitution
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syndrome and no drug-related deaths reported [3].

Drug Interaction Profile

Raltegravir demonstrates a favorable drug interaction profile:

Citalopram Interaction: A pharmacokinetic study demonstrated no clinically meaningful interaction

between raltegravir (400 mg twice daily) and citalopram (20 mg once daily). Geometric mean ratios

(90% CI) were 1.00 (0.98, 1.03) for citalopram AUC₀‑₂₄ h and 0.77 (0.50, 1.19) for raltegravir

AUC₀‑₁₂ h [4].

UGT1A1 Inducers: Caution is advised when co-administering raltegravir with strong inducers of

UGT1A1 (e.g., rifampicin), which reduces raltegravir plasma levels. In adults, if co-administration is

unavoidable, a doubling of the raltegravir dose can be considered [2].

Antacids: Co-administration with aluminium and magnesium antacids is not recommended due to

reduced raltegravir plasma levels [2].

Analytical and Quality Control Considerations

Critical Quality Attributes

Researchers should monitor the following critical quality attributes during formulation development and

stability studies:

Content Uniformity: Ensuring consistent raltegravir distribution throughout the suspension
Particle Size Distribution: Affecting suspension homogeneity and dosing accuracy

Reconstitution Time: Time required to form uniform suspension upon mixing with water
pH Stability: Monitoring potential hydrolysis or degradation

Microbiological Quality: Considering the absence of preservatives in the formulation

Process Validation Parameters
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When scaling up production of raltegravir potassium oral suspension formulation, the following parameters

should be validated:

Blending Uniformity: Ensuring homogeneous distribution of active and excipients in granular
formulation

Granule Flow Properties: Affecting filling consistency and sachet content uniformity
Moisture Content: Critical for product stability and preventing degradation

Reconstitution Performance: Consistent suspension formation across production batches

Regulatory and Special Population Considerations

Special Populations

Preterm Neonates: The safety and efficacy of raltegravir in preterm (<37 weeks of gestation) and low

birth weight (<2,000 g) newborns have not been established. No dosing recommendations can be made

for this population [2].

Renal Impairment: No dosage adjustment is required for patients with renal impairment [2].

Hepatic Impairment: No dosage adjustment is required for patients with mild to moderate hepatic

impairment. The safety and efficacy in severe hepatic impairment have not been established [2].

Safety Monitoring

Patients receiving raltegravir should be monitored for:

Depression: Including suicidal ideation and behaviors, particularly in patients with pre-existing history

of depression or psychiatric illness [2]
Hepatic Events: Monitoring liver function abnormalities, especially in patients with pre-existing liver

dysfunction or chronic hepatitis [2]
Immune Reconstitution Syndrome: Inflammatory reactions to asymptomatic opportunistic

pathogens after initiating therapy [2]
Osteonecrosis: Particularly in patients with advanced HIV disease and/or long-term antiretroviral

exposure [2]
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Conclusion

The raltegravir potassium oral suspension formulation represents a critical therapeutic option for pediatric

HIV patients who cannot swallow solid dosage forms. The formulation requires careful attention to

reconstitution protocols, weight-based dosing calculations, and administration within strict time constraints

to ensure therapeutic efficacy. Clinical data support its safety and efficacy profile in pediatric populations

when administered according to the recommended protocols. Researchers should consider the specific

physicochemical properties, stability limitations, and clinical monitoring requirements outlined in these

application notes during formulation development and clinical studies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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